1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone
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Overview
Description
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone typically involves multi-step organic reactions. One common method includes the cycloaddition reaction to form the triazole ring, followed by the introduction of the piperidine and bromophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine and bromophenyl groups can interact with hydrophobic pockets in the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-bromophenyl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-13-3-1-12(2-4-13)11-15(21)19-9-5-14(6-10-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQQKWIGOAIIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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